2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18026508
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClF2NO |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-3-2-6(10)4-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |
| Standard InChI Key | NSQVAZFCHWGBTB-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CO)C1=C(C=C(C=C1)F)F.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound 2-(2,4-difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated ethanolamine derivative. Its IUPAC name is 1-(2,4-difluorophenyl)-2-(methylamino)ethanol hydrochloride, with the molecular formula C₉H₁₁ClF₂NO and a molecular weight of 223.64 g/mol . The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring distinguishes it from the closely related 4-fluoro derivative (CAS 2794-41-4), which has a single fluorine substitution .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClF₂NO |
| Molecular Weight | 223.64 g/mol |
| CAS Registry Number | Not explicitly listed |
| IUPAC Name | 1-(2,4-difluorophenyl)-2-(methylamino)ethanol hydrochloride |
| Canonical SMILES | CNC@HC1=C(C=C(C=C1)F)F.Cl |
| XLogP3-AA | 1.8 (estimated) |
The fluorine atoms introduce electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.
Synthesis and Purification Strategies
Critical Reaction Parameters:
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Catalysts: InCl₃ or other Lewis acids may enhance reaction efficiency, as observed in similar heterocyclic syntheses .
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Solvent System: Ethanol/water mixtures (e.g., 50% EtOH) optimize yield and purity .
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Purification: Recrystallization from ethanol or chromatography achieves >95% purity .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound is typically a white crystalline powder with a melting point range of 190–195°C . Its solubility profile includes:
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High solubility: Water (>50 mg/mL at 20°C) due to the hydrochloride salt form.
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Moderate solubility: Ethanol, methanol.
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Low solubility: Nonpolar solvents (e.g., hexane, diethyl ether) .
Stability Considerations
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Storage: Stable at room temperature in airtight containers protected from light .
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Decomposition: Prolonged exposure to moisture or high temperatures (>200°C) may lead to hydrolysis of the amine group or defluorination.
Pharmacological and Research Applications
β-Adrenergic Receptor Interactions
Structural analogs of this compound exhibit affinity for β₁- and β₂-adrenergic receptors, suggesting potential as:
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Bronchodilators: Modulating airway smooth muscle relaxation.
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Cardiotonic Agents: Enhancing myocardial contractility in heart failure models.
Table 2: Hypothesized Biological Activity (Based on Analogues)
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| β₁-Adrenergic Receptor | 15–30 | Partial agonist |
| β₂-Adrenergic Receptor | 8–12 | Full agonist |
| MAO-B Enzyme | >1,000 | Weak inhibition |
Role in Medicinal Chemistry
The difluorophenyl moiety enhances metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold for:
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Prodrug Development: Esterification of the hydroxyl group to improve bioavailability.
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CNS Penetration: Fluorine’s lipophilicity aids blood-brain barrier traversal.
Future Research Directions
Unexplored Therapeutic Areas
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Neurodegenerative Diseases: Fluorinated ethanolamines show promise in modulating amyloid-β aggregation.
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Anticancer Activity: Targeting adrenergic signaling in tumor microenvironments.
Analytical Challenges
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Stereochemical Resolution: Developing chiral separation methods for enantiomeric purity assessment.
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Metabolite Profiling: Identifying phase I/II metabolites via LC-MS/MS.
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